molecular formula C24H18N4O6S B2482300 ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1396783-84-8

ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2482300
CAS No.: 1396783-84-8
M. Wt: 490.49
InChI Key: OOSGOVSRUDYDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a phenyl group at position 3, an acetamido linkage at position 5 (bearing a 2-oxobenzo[d]oxazol-3(2H)-yl moiety), and an ethyl ester at position 1. The compound’s complexity arises from its fused bicyclic systems (thienopyridazine and benzoxazole), which confer unique electronic and steric properties.

Synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and esterification. Characterization relies on spectroscopic techniques (¹H NMR, IR, mass spectrometry), as evidenced in analogous syntheses of structurally related heterocycles .

Properties

IUPAC Name

ethyl 4-oxo-5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S/c1-2-33-23(31)20-15-13-35-21(19(15)22(30)28(26-20)14-8-4-3-5-9-14)25-18(29)12-27-16-10-6-7-11-17(16)34-24(27)32/h3-11,13H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSGOVSRUDYDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that construct the thieno-pyridazine framework.
  • Introduction of the Oxobenzo[d]oxazole Moiety : The oxobenzo[d]oxazole is synthesized through cyclization of appropriate precursors.
  • Acetamido Group Attachment : The acetamido group is introduced via acylation reactions.
  • Final Esterification : Ethyl esterification completes the synthesis.

Biological Activity

The biological activity of this compound has been investigated in various studies. Below are some notable findings:

Anticancer Activity

Research indicates that compounds containing the oxobenzo[d]oxazole moiety exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy against lung cancer cell lines using the Sulforhodamine B (SRB) assay, showing potential for further development in cancer therapeutics .

Antibacterial Properties

The compound's antibacterial activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that derivatives of this compound exhibited higher activity compared to standard antibiotics like Ciprofloxacin. Specifically, certain derivatives achieved zones of inhibition greater than those observed for Ciprofloxacin in both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

A study focused on a series of compounds related to this compound evaluated their effects on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis in a dose-dependent manner.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15Apoptosis induction
Compound BMCF7 (Breast)10Cell cycle arrest

Case Study 2: Antibacterial Testing

In another investigation, derivatives were tested against multiple bacterial strains using the disk diffusion method. The results highlighted the potential of these compounds as alternative antibacterial agents.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Compound C2218
Compound D2520

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid thienopyridazine-benzoxazole framework. Below is a comparative analysis with key analogues:

Compound Name/ID Core Structure Key Substituents Potential Applications
Target Compound Thieno[3,4-d]pyridazine 3-phenyl, 5-acetamido (benzoxazole-linked), 1-ethyl ester Kinase inhibition, antimicrobial
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzo[b][1,4]oxazin-3(4H)-one Pyrimidinyl and substituted phenyl groups Not reported; likely bioactive
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (1282448-99-0) Thieno[3,4-d]pyridazine 3-(4-aminophenyl), 5-amino, 1-ethyl ester Intermediate for drug discovery
3-[(2-Benzyl-3-oxo-hexahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)sulfonyl]benzonitrile (1331738-06-7) Pyrazolo[3,4-c]pyridine Sulfonylbenzonitrile, benzyl group Unknown; sulfonamide motifs suggest protease inhibition

Key Observations :

Core Heterocycle Differences: The target compound’s thienopyridazine core offers π-conjugation distinct from benzooxazine (e.g., 7a-c) or pyrazolopyridine (e.g., 1331738-06-7). The benzoxazole substituent in the target compound introduces a rigid, planar moiety absent in analogues like 1282448-99-0 (which has amino groups). This rigidity may improve metabolic stability but reduce solubility .

Substituent Impact: Acetamido vs. Amino Groups: The acetamido linkage in the target compound likely reduces basicity compared to the primary amine in 1282448-99-0, altering pharmacokinetic properties (e.g., membrane permeability) . Ester vs. Sulfonyl Groups: The ethyl ester at position 1 (target) is hydrolytically labile, whereas sulfonyl groups (e.g., 1331738-06-7) enhance electronegativity and hydrogen-bonding capacity, critical for target engagement .

Synthetic and Analytical Parallels :

  • Amide coupling (as in the target compound’s synthesis) is a common step in analogues like 7a-c, though reagents (e.g., Cs₂CO₃ vs. DCC) vary.
  • Spectroscopic characterization (¹H NMR, IR) aligns with trends in related heterocycles, where aromatic protons and carbonyl signals dominate .

Methodological Considerations in Comparison
  • Similarity Metrics: Computational tools (e.g., Tanimoto coefficients) would classify the target compound as distinct from benzooxazines (low structural overlap) but closer to other thienopyridazines. Such differences underscore the need for multi-parameter similarity assessments in virtual screening .
  • Analytical Consistency : As shown in CMC determinations for surfactants , method choice (e.g., spectrofluorometry vs. tensiometry) can yield comparable data. For the target compound, orthogonal techniques (e.g., XRD via SHELX paired with NMR) would enhance structural validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.